molecular formula C20H22BrNO4 B13728863 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide CAS No. 32871-94-6

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide

Cat. No.: B13728863
CAS No.: 32871-94-6
M. Wt: 420.3 g/mol
InChI Key: NSWASABLHWBNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a chemical compound known for its unique structure and properties. It belongs to the class of isoquinoline derivatives, which are widely studied for their biological and chemical significance. This compound is characterized by the presence of multiple methoxy groups and a benzyl group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski cyclization or the Pomeranz-Fritsch reaction.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Benzyl Group: The benzyl group is attached via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to the hydrobromide salt using hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzyl position using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with modified methoxy or benzyl groups.

Scientific Research Applications

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 3,4-Dimethoxybenzylamine

Uniqueness

6,7-Dimethoxy-4-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

32871-94-6

Molecular Formula

C20H22BrNO4

Molecular Weight

420.3 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide

InChI

InChI=1S/C20H21NO4.BrH/c1-22-17-6-5-13(8-18(17)23-2)7-14-11-21-12-15-9-19(24-3)20(25-4)10-16(14)15;/h5-6,8-12H,7H2,1-4H3;1H

InChI Key

NSWASABLHWBNRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=C[NH+]=CC3=CC(=C(C=C32)OC)OC)OC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.